REACTION_CXSMILES
|
CS(O[CH2:6][C:7]1([C:10]([O:12]CC)=[O:11])[CH2:9][CH2:8]1)(=O)=O.C(N(CC)CC)C.[CH3:22][S:23](Cl)(=O)=O.OCC1(C(OCC)=O)CC1>ClCCl.O>[CH3:22][S:23][CH2:6][C:7]1([C:10]([OH:12])=[O:11])[CH2:8][CH2:9]1 |f:0.1|
|
Name
|
ethyl 1-((methylsulfonyloxy)methyl)cyclopropanecarboxylate Triethylamine
|
Quantity
|
990 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1(CC1)C(=O)OCC.C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
OCC1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The resulting bright yellow solution was stirred at 23° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
gravity-filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CSCC1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 115.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |